Predicted Basicity (pKa) of 4-Morpholinecarboximidamide, 2-ethyl- Versus the Unsubstituted Parent Morpholine-4-carboximidamide
The predicted pKa of 4-Morpholinecarboximidamide, 2-ethyl- is 11.90 ± 0.40 , which is numerically lower than the predicted pKa of 12.19 reported for morpholine-4-carboximidamide hydrochloride . The ~0.3 log-unit difference indicates that the 2-ethyl substitution modestly attenuates the basicity of the carboximidamide group relative to the unsubstituted parent. This shift influences the pH-dependent protonation state, which in turn governs aqueous solubility, ion-pairing behavior during chromatography, and the selection of counterions for salt preparation. At physiological pH (~7.4), both compounds exist predominantly in their protonated, cationic forms; however, the 2-ethyl analog reaches its neutral free-base form at a marginally lower pH than the parent, which may facilitate extraction or precipitation during work-up under mildly alkaline conditions.
| Evidence Dimension | Predicted pKa (basicity of the carboximidamide group) |
|---|---|
| Target Compound Data | pKa = 11.90 ± 0.40 (predicted) |
| Comparator Or Baseline | Morpholine-4-carboximidamide hydrochloride: pKa = 12.19 (predicted) |
| Quantified Difference | ΔpKa ≈ -0.29 units (target less basic than parent) |
| Conditions | Predicted values from computational models; experimental verification may yield different absolute values. |
Why This Matters
A ~0.3 pKa unit difference is sufficient to alter the pH at which the free base precipitates, directly affecting purification yield and salt-formulation decisions during scale-up procurement.
